molecular formula C21H21BrN2O3 B11217721 N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11217721
M. Wt: 429.3 g/mol
InChI Key: PPKOHZDIGPXTGI-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a brominated phenyl group, and a carboxamide functionality. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Properties

Molecular Formula

C21H21BrN2O3

Molecular Weight

429.3 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C21H21BrN2O3/c1-3-4-11-24-17-8-6-5-7-14(17)19(25)18(21(24)27)20(26)23-16-10-9-13(2)12-15(16)22/h5-10,12,25H,3-4,11H2,1-2H3,(H,23,26)

InChI Key

PPKOHZDIGPXTGI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

    Quinoline Formation: The brominated intermediate is then subjected to a Friedländer synthesis, where it reacts with an appropriate aldehyde and aniline derivative to form the quinoline core.

    Carboxamide Formation: The resulting quinoline derivative is further reacted with butylamine and a suitable carboxylating agent to introduce the carboxamide functionality.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄), nucleophiles (amines, thiols)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its combination of a quinoline core with a brominated phenyl group and a carboxamide functionality. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives have been extensively studied for their diverse biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. This article focuses on the biological activity of the specific compound , summarizing relevant research findings, case studies, and presenting data in tabular form.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H19BrN2O3\text{C}_{17}\text{H}_{19}\text{Br}\text{N}_{2}\text{O}_{3}

This compound features a quinoline backbone with substituents that may contribute to its biological activity. The presence of a bromine atom and a butyl group is significant for its pharmacological properties.

Biological Activity Overview

Quinoline derivatives have been reported to exhibit a broad spectrum of biological activities. The specific compound under consideration has been evaluated for its potential effects against various pathogens and conditions. Below are key findings from the literature:

Antiviral Activity

Research has indicated that quinoline derivatives possess antiviral properties. For instance, studies have shown that certain quinolines can inhibit viral replication in vitro. The compound's structural similarity to known antiviral agents suggests it may also exhibit similar activity against viruses such as HIV and influenza .

Antibacterial and Antifungal Properties

Quinoline derivatives have demonstrated significant antibacterial and antifungal activities. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways. Preliminary studies on related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as various fungal strains .

Anticancer Potential

The anticancer activity of quinoline derivatives is well-documented. Compounds with similar structures have been found to induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) and inhibition of cell cycle progression. The specific compound may exert cytotoxic effects on cancer cell lines, which warrants further investigation .

Case Studies

Several case studies highlight the biological activity of quinoline derivatives:

  • Antiviral Efficacy : A study demonstrated that quinoline derivatives inhibited the replication of Zika virus in vitro, suggesting potential therapeutic applications for viral infections .
  • Antibacterial Screening : In another study, a series of quinoline analogs were tested against Staphylococcus aureus and Escherichia coli. Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 5 µg/mL, indicating strong antibacterial properties .
  • Anticancer Activity : A recent evaluation of quinoline-based compounds showed significant cytotoxicity against various cancer cell lines, with IC50 values as low as 1 µM for certain derivatives .

Data Summary Table

The following table summarizes key biological activities associated with this compound based on existing literature:

Biological ActivityMechanism of ActionReference
AntiviralInhibition of viral replication
AntibacterialDisruption of cell membranes
AntifungalInhibition of fungal growth
AnticancerInduction of apoptosis

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